ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a difluorophenyl group and a pyrazolyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrimidine core, followed by the introduction of the difluorophenyl and pyrazolyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2,4-dichlorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate
- Ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-imidazol-1-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate is unique due to the presence of both difluorophenyl and pyrazolyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17F2N5O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-(2,4-difluoroanilino)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H17F2N5O2/c1-4-27-17(26)13-9-21-18(25-11(3)7-10(2)24-25)23-16(13)22-15-6-5-12(19)8-14(15)20/h5-9H,4H2,1-3H3,(H,21,22,23) |
InChI Key |
OKSORBGNOFMCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=C(C=C(C=C2)F)F)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
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